molecular formula C14H23Cl2N3O B15128689 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride

Cat. No.: B15128689
M. Wt: 320.3 g/mol
InChI Key: BIHRTZVXEXFCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[3-(diethylamino)propyl]benzamide
  • 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride
  • 4-amino-N-(2-(diethylamino)ethyl)benzamide sulfate

Uniqueness

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chloro substituent, and a diethylamino propyl chain makes it particularly versatile for various research applications .

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H

InChI Key

BIHRTZVXEXFCPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl

Origin of Product

United States

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